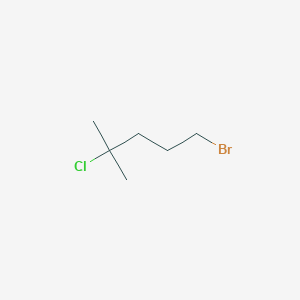
1-Bromo-4-chloro-4-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-chloro-4-methylpentane is an organic compound classified as an alkyl halide It consists of a pentane backbone with a bromine atom attached to the first carbon and a chlorine atom attached to the fourth carbon, which also bears a methyl group
Vorbereitungsmethoden
1-Bromo-4-chloro-4-methylpentane can be synthesized through several methods. One common synthetic route involves the halogenation of 4-methylpentane. This process typically uses bromine and chlorine in the presence of a radical initiator or under UV light to achieve selective halogenation at the desired positions . Another method involves the reaction of 4-methyl-1-pentanol with phosphorus tribromide to introduce the bromine atom, followed by chlorination .
Analyse Chemischer Reaktionen
1-Bromo-4-chloro-4-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can participate in both SN1 and SN2 reactions, depending on the reaction conditions and the nucleophile used.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-chloro-4-methylpentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for developing pharmaceuticals and agrochemicals.
Material Science: This compound is used in the preparation of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-chloro-4-methylpentane in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds . In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the halogen atom .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-chloro-4-methylpentane can be compared to other alkyl halides such as:
1-Bromo-4-methylpentane: This compound lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Chloro-4-methylpentane: This compound lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
1-Bromo-4-chloro-2-methylbutane: This isomer has a different carbon backbone, leading to variations in its chemical behavior and applications.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.
Eigenschaften
CAS-Nummer |
77078-69-4 |
|---|---|
Molekularformel |
C6H12BrCl |
Molekulargewicht |
199.51 g/mol |
IUPAC-Name |
1-bromo-4-chloro-4-methylpentane |
InChI |
InChI=1S/C6H12BrCl/c1-6(2,8)4-3-5-7/h3-5H2,1-2H3 |
InChI-Schlüssel |
OEAMUINMJNNVGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
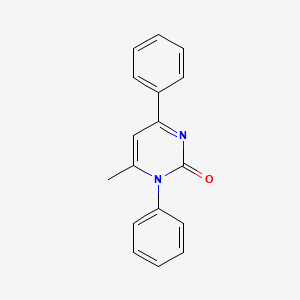
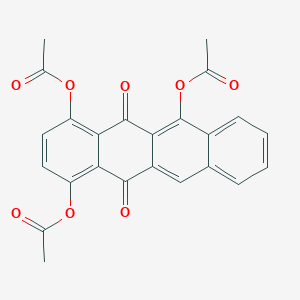
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
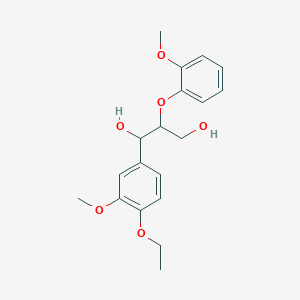
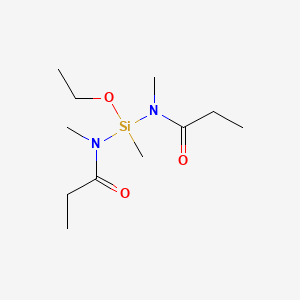
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
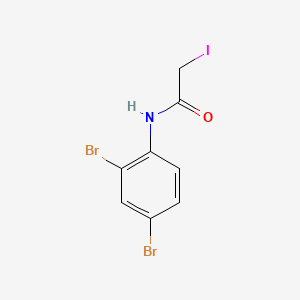
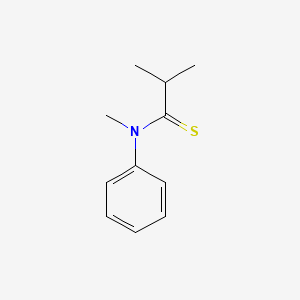

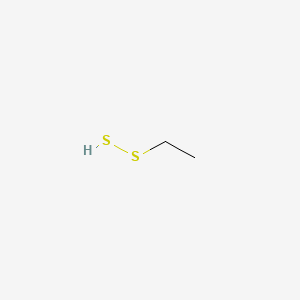
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)
![Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate](/img/structure/B14453884.png)
